N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a biphenyl group, a hydroxypropyl group, and a methylisoxazole carboxamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various cellular targets .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes at the molecular level .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest potential bioavailability .
Result of Action
It is suggested that the compound may induce changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide. Factors such as pH, temperature, and presence of other molecules can affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps:
Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Hydroxypropylation: The biphenyl intermediate is then reacted with an epoxide under basic conditions to introduce the hydroxypropyl group.
Isoxazole Formation: The hydroxypropyl biphenyl is then subjected to a cyclization reaction with a nitrile oxide to form the isoxazole ring.
Carboxamide Formation: Finally, the isoxazole intermediate is reacted with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the hydroxypropyl group can yield a ketone or carboxylic acid derivative.
Reduction: Reduction of the carboxamide group can produce an amine.
Substitution: Substitution reactions on the biphenyl group can introduce various functional groups such as halogens or nitro groups.
Scientific Research Applications
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as liquid crystals or polymers.
Comparison with Similar Compounds
Similar Compounds
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-5-ethylisoxazole-3-carboxamide: Similar structure but with an ethyl group on the isoxazole ring instead of a methyl group.
Uniqueness
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the hydroxypropyl group can enhance solubility and reactivity, while the biphenyl and isoxazole moieties provide structural rigidity and potential for diverse interactions.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-12-18(22-25-14)19(23)21-13-20(2,24)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-12,24H,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITSZBBGLXPPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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